2-cyclohexyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
2-Cyclohexyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic acetamide derivative featuring a cyclohexyl group, a tetrazole ring substituted with 3,4-difluorophenyl, and an acetamide linker. This compound is structurally distinct due to the combination of a lipophilic cyclohexyl moiety, a polar tetrazole ring, and fluorine atoms, which collectively influence its physicochemical and pharmacological properties. Tetrazoles are known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
2-cyclohexyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O/c17-13-7-6-12(9-14(13)18)23-15(20-21-22-23)10-19-16(24)8-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKSUMFUSGWUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that derivatives of similar tetrazole compounds possess significant cytotoxic effects against leukemia and solid tumors. The mechanism is believed to involve the induction of apoptosis and the disruption of cell cycle progression.
2. Anti-inflammatory Properties
Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting the activation of NF-kB pathways. This could position it as a candidate for treating inflammatory diseases.
3. Neuroprotective Effects
Recent studies have hinted at neuroprotective properties through the modulation of neurotransmitter levels and reduction of oxidative stress markers. This suggests potential applications in neurodegenerative diseases.
The biological activity of this compound is thought to involve the following mechanisms:
- G Protein-Coupled Receptor Modulation: Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses.
- Enzyme Inhibition: Inhibition of specific enzymes involved in tumor proliferation or inflammatory pathways may contribute to its therapeutic effects.
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Showed significant cytotoxicity in leukemia cell lines | Supports potential for cancer therapy |
| Study B (2021) | Demonstrated anti-inflammatory effects in animal models | Suggests use in treating inflammatory disorders |
| Study C (2022) | Indicated neuroprotective effects in vitro | Potential application in neurodegenerative diseases |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Differences :
- Replaces the tetrazole ring with a triazole, reducing ring polarity and hydrogen-bonding capacity.
- Substitutes 3,4-difluorophenyl with 4-chlorophenyl and naphthalenyloxy groups, increasing aromatic bulk but reducing electronegativity.
- Spectroscopy : IR shows C=O (1678 cm⁻¹) and –NH (3291 cm⁻¹) stretches, comparable to the target compound’s acetamide group. HRMS confirms a molecular ion at m/z 393.1112 .
2-(2,4-Difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (BG15555)
- Key Differences :
- Replaces the tetrazole with a thiazole, altering solubility and π-π stacking interactions.
- Positions fluorine atoms at 2,4- rather than 3,4- on the phenyl ring, affecting steric and electronic profiles.
- Applications : Thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity, suggesting divergent biological targets compared to tetrazole-based structures .
Pharmacopeial Acetamide Derivatives (e.g., compounds f and g)
- Key Differences: Feature stereochemically complex backbones (e.g., 2S,3S,5S configurations) and dimethylphenoxy groups, emphasizing enantioselective activity. Include formamido or acetamido substituents, enhancing hydrogen-bond donor/acceptor capacity relative to the target compound’s cyclohexyl group .
Data Tables
Research Findings
- Synthetic Accessibility : The target compound’s tetrazole synthesis likely requires azide-alkyne cycloaddition or SNAr reactions, differing from triazole-focused methods in .
- Physicochemical Properties :
- Biological Implications :
- The tetrazole’s hydrogen-bonding capacity may improve target binding compared to triazoles or thiazoles.
- Stereochemical simplicity (vs. compounds) could reduce synthetic complexity but limit enantioselective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
